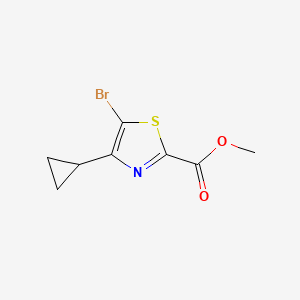

Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate

Description

Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a bromine atom, a cyclopropyl group, and a methyl ester group

Properties

IUPAC Name |

methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c1-12-8(11)7-10-5(4-2-3-4)6(9)13-7/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNZKTFQPSBNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(S1)Br)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314354-12-5 | |

| Record name | methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative under acidic conditions to form the thiazole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent . The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the presence of the thiazole ring.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted thiazoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives, including methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate, exhibit significant anticancer activity. For instance, compounds derived from thiazoles have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole derivatives demonstrated selective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with some compounds showing IC50 values as low as 23.30 ± 0.35 mM, indicating potent anticancer activity .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Enzyme Inhibition

The compound has shown promise as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation when overactive. Thiazole derivatives have been designed to enhance binding affinity to the enzyme's active site, with some exhibiting IC50 values comparable to established inhibitors like febuxostat . This suggests potential therapeutic applications in managing conditions such as gout and hyperuricemia.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly affect the compound's potency and selectivity against specific biological targets.

Key Modifications

- Cyclopropyl Substitution: The presence of a cyclopropyl group in this compound may enhance lipophilicity and facilitate membrane penetration, thereby increasing bioavailability.

- Bromination: The introduction of bromine at the 5-position can influence electronic properties and steric hindrance, which are critical for binding interactions with target proteins.

Case Studies and Experimental Findings

Several studies have focused on synthesizing and evaluating the biological activities of thiazole derivatives:

| Study | Compound Tested | Target | IC50 Values | Findings |

|---|---|---|---|---|

| Evren et al., 2019 | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | A549 human lung adenocarcinoma cells | 23.30 ± 0.35 mM | Strong anticancer activity observed |

| Recent Study | Various thiazoles | Xanthine oxidase | IC50 values ranging from 3.6 to 9.9 μM | Effective enzyme inhibition noted |

| Comparative Study | Derivatives of thiazoles | Bacterial strains | Variable IC50 values | Antimicrobial activity confirmed |

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways . The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-bromo-1,3-thiazole-4-carboxylate

- Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate

- Methyl 5-bromo-4-thiazolecarboxylate

Uniqueness

Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological or material properties .

Biological Activity

Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its cytotoxic properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, are recognized for their diverse biological activities such as antimicrobial , antifungal , and anticancer effects. They interact with biological targets through various mechanisms, including enzyme inhibition and disruption of critical biochemical processes.

Cytotoxic Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings regarding the cytotoxic activity of this compound and related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung carcinoma) | 10.5 | Induction of apoptosis via caspase activation |

| 4-Cyclopropyl-1,3-thiazole-2-thiol | MCF7 (breast cancer) | 8.7 | Inhibition of cell cycle progression |

| Ethyl 5-bromo-4-methylthiazole-2-carboxylate | HT-29 (colon cancer) | 12.0 | Inhibition of kinase pathways |

| 2-(4-Chlorobenzyl) amino thiazoles | Jurkat E6.1 (T-cell leukemia) | 9.5 | Disruption of mitochondrial function |

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves the activation of caspases, which are crucial for the execution phase of cell apoptosis. Additionally, the compound may inhibit key signaling pathways associated with cell proliferation and survival.

Key Mechanisms Identified:

- Caspase Activation : Induces apoptosis by activating caspases 3 and 9.

- Cell Cycle Arrest : Prevents progression from G1 to S phase in various cancer cell lines.

- Kinase Inhibition : Interferes with kinase signaling pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a significant role in its biological activity. The presence of the bromine atom at the 5-position and the cyclopropyl group at the 4-position are essential for enhancing its cytotoxic properties. Studies indicate that modifications to these substituents can lead to variations in potency against different cancer cell lines .

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of thiazole derivatives similar to this compound:

- Study on Antitumor Activity : A study evaluated various thiazole derivatives against multiple cancer types, revealing that compounds with similar structures exhibited IC50 values ranging from 8 µM to over 20 µM depending on the specific cell line tested .

- In Vivo Studies : Animal model studies have shown that certain thiazole derivatives can significantly reduce tumor size when administered at specific dosages, indicating potential for therapeutic application .

- Pharmacokinetic Profiles : Research has also highlighted the favorable pharmacokinetic properties of thiazole derivatives, suggesting they can be optimized for better absorption and distribution in biological systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate?

- Methodological Answer : Synthesis typically involves sequential functionalization of the thiazole core. For example:

Cyclopropanation : Introduce the cyclopropyl group via [2+1] cycloaddition or alkylation of a pre-functionalized thiazole intermediate.

Bromination : Electrophilic bromination at the 5-position using reagents like (N-bromosuccinimide) under controlled conditions.

Esterification : Methyl ester formation via reaction with methanol under acidic or coupling conditions (e.g., ).

- Key Considerations : Monitor reaction progress using to track regioselectivity and avoid over-bromination. Analogous protocols for related thiazole esters are detailed in synthetic procedures for structurally similar compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- : Assign signals for the cyclopropyl (e.g., ), bromine-coupled thiazole protons, and ester carbonyl ().

- IR Spectroscopy : Confirm ester C=O stretch () and thiazole ring vibrations ().

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion () and isotopic patterns for bromine.

- X-ray Crystallography : Resolve steric effects of the cyclopropyl group using SHELX software for structure refinement .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric Effects : The cyclopropyl group at position 4 may hinder transmetalation steps due to its rigid, bulky geometry.

- Electronic Effects : Cyclopropane’s electron-donating conjugative effect could modulate the electron density of the thiazole ring, affecting oxidative addition with Pd catalysts.

- Experimental Design : Compare coupling efficiencies with analogs (e.g., 4-methyl vs. 4-cyclopropyl derivatives) using and aryl boronic acids. Track yields and side products via HPLC-MS .

Q. What strategies resolve contradictions in reported crystallographic data for thiazole derivatives?

- Methodological Answer :

- Data Validation : Use SHELXL for refinement to address discrepancies in bond lengths/angles. For example, thiazole C-S-C angles typically range ; deviations may indicate disorder or twinning .

- Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) for similar structures. For example, Methyl 5-(4-acetoxyphenyl)-2-benzylidine-thiazolo[3,2-a]pyrimidine derivatives show consistent C-Br bond lengths () .

Q. How can computational methods predict the compound’s electronic properties for drug-design applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the level to map electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic regions.

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Compare with experimental IC values from enzymatic assays.

- Data Integration : Correlate HOMO-LUMO gaps with UV-Vis absorption spectra () for photophysical studies .

Methodological Challenges and Solutions

Q. What experimental pitfalls arise in optimizing bromination regioselectivity?

- Troubleshooting Guide :

| Issue | Cause | Solution |

|---|---|---|

| Multiple bromination | Excess or prolonged reaction time | Use stoichiometric , monitor via TLC. |

| Low yield | Steric hindrance from cyclopropyl group | Employ Lewis acids (e.g., ) to polarize Br. |

Q. How to address solubility limitations in biological assays?

- Approach :

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.

- Prodrug Design : Replace methyl ester with hydrophilic groups (e.g., carboxylic acid) for in situ hydrolysis.

- Data Documentation : Report solubility in Hansen solubility parameters () for reproducibility .

Safety and Handling in Research Settings

Q. What precautions are essential for handling brominated thiazoles?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.